molecular formula C13H19ClN3O- B025160 delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride CAS No. 102504-38-1

delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride

Cat. No. B025160
CAS RN: 102504-38-1
M. Wt: 268.76 g/mol
InChI Key: FKBRJRKUIFKYLG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as DMXAA and is a potent activator of the innate immune system. DMXAA has been studied extensively for its potential applications in cancer treatment and has shown promising results in preclinical studies.

Mechanism of Action

DMXAA activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines activate immune cells, such as natural killer cells and T cells, which then target and destroy tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have several biochemical and physiological effects. It induces the production of cytokines and chemokines, which activate immune cells and promote an anti-tumor immune response. DMXAA also increases vascular permeability, leading to increased tumor blood flow and enhanced drug delivery to the tumor site.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a potent activator of the innate immune system and has shown anti-tumor activity in several preclinical models. However, DMXAA has some limitations. It has poor solubility in water, which can limit its use in some experiments. DMXAA also has a short half-life, which can make dosing and timing of experiments challenging.

Future Directions

There are several future directions for DMXAA research. One area of focus is the development of more potent and selective STING agonists. Another area of research is the combination of DMXAA with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, there is ongoing research into the use of DMXAA in combination with radiation therapy, which has shown promising results in preclinical studies.

Synthesis Methods

DMXAA can be synthesized through a multistep process starting from 3-phenylprop-2-yn-1-ol. The synthesis involves the reaction of 3-phenylprop-2-yn-1-ol with diethylamine and triethylamine to form the intermediate, which is then reacted with thionyl chloride to obtain the final product, DMXAA hydrochloride.

Scientific Research Applications

DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor activity in several preclinical models, including lung, colon, breast, and prostate cancers. DMXAA works by activating the innate immune system, leading to the production of cytokines and chemokines that promote an anti-tumor immune response.

properties

CAS RN

102504-38-1

Molecular Formula

C13H19ClN3O-

Molecular Weight

268.76 g/mol

IUPAC Name

N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride

InChI

InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1

InChI Key

FKBRJRKUIFKYLG-UHFFFAOYSA-M

SMILES

CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-]

Canonical SMILES

CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-]

synonyms

delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride

Origin of Product

United States

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